Fmoc-Ala-Pro-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

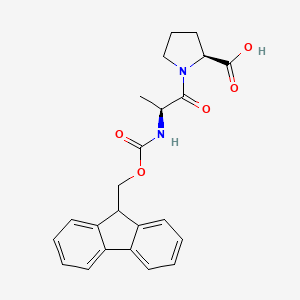

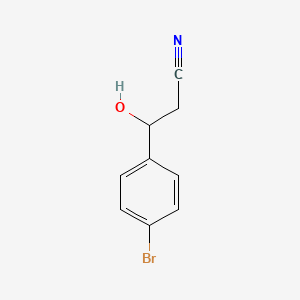

Fmoc-Ala-Pro-OH is a compound with an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .

Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be removed under basic conditions, such as with piperidine .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C23H24N2O5 . It consists of an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in this compound can be deprotected under basic conditions to obtain a free amine . This deprotection primarily occurs during the Fmoc-deprotection reaction and post-coupling aging of the unstable Fmoc-Pro-Pro-Ser-resin active pharmaceutical ingredient (API) intermediate .Applications De Recherche Scientifique

DNA Interactions and Protein Regulation : Fmoc derivatives, including Fmoc-Ala-Pro-OH, have been studied for their interactions with DNA. For instance, Medvedkin et al. (1995) explored the interactions of synthesis oligopeptides composed of repeated units, including Ala-Pro, with DNA. They used the fluorescence of the Fmoc group attached to the N-termini of peptides to estimate their association with DNA. This research is significant in understanding the regulation of alginate synthesis in Pseudomonas, which involves proteins with repeats of Ala-Pro sequences (Medvedkin et al., 1995).

Peptide Synthesis Monitoring : Larsen et al. (1993) investigated the stepwise solid-phase synthesis of a peptide using near-infrared Fourier-transform Raman spectroscopy, with Fmoc as the N-α-protecting group. This study highlights the application of Fmoc derivatives in monitoring peptide synthesis and understanding the influence of protective groups on peptide structure (Larsen et al., 1993).

Self-Assembly in Biomaterials : Eckes et al. (2014) found that a Fmoc-conjugated alanine-lactic acid sequence self-assembles into nanostructures that gel in water. This process occurs despite the inability of Fmoc-Ala-Lac to form β-sheet-like hydrogen bonds, previously thought crucial for the self-assembly of Fmoc-conjugated peptides. This research contributes to the understanding of how short, conjugated peptides self-assemble, offering insights into designing self-assembling materials for biomedical applications (Eckes et al., 2014).

Impurity Identification in Peptide Synthesis : Hlebowicz et al. (2008) identified Fmoc-β-Ala-OH as an impurity in Fmoc-protected amino acid derivatives, highlighting the importance of understanding and controlling impurities in peptide synthesis. This research is crucial for maintaining the purity and quality of peptides manufactured for various applications (Hlebowicz et al., 2008).

Antibacterial Composite Materials : Schnaider et al. (2019) discussed the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their incorporation within resin-based composites for biomedical applications. This study exemplifies the potential of Fmoc-decorated self-assembling building blocks in developing advanced biomedical materials (Schnaider et al., 2019).

Mécanisme D'action

Target of Action

Fmoc-Ala-Pro-OH is a dipeptide derivative that primarily targets the amino group of the N-terminal amino acid in peptide chains . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), a method used for the stepwise elongation of peptide chains .

Mode of Action

The compound functions as a protecting group for the amino group of the N-terminal amino acid . The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This mechanism of action involves the temporary masking of the N-terminal amino group, preventing unwanted side reactions during the peptide assembly process .

Biochemical Pathways

This compound interacts at the molecular level by forming stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction enables the controlled and sequential addition of amino acids to the growing peptide chain . The compound thus plays a pivotal role in the biochemical pathway of peptide synthesis.

Result of Action

The primary molecular effect of this compound’s action is the formation of stable amide bonds with the carboxyl group of the C-terminal amino acid . This interaction facilitates the controlled and sequential addition of amino acids to the growing peptide chain . On a cellular level, this contributes to the synthesis of peptides, which are integral components of proteins and play crucial roles in various biological functions.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Fmoc group is base-labile and is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly impact the compound’s action.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Fmoc-Ala-Pro-OH interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group provides stability and protection during peptide synthesis, and can be easily removed, exposing the free amino group for further reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules. It forms stable amide bonds with the carboxyl group of the C-terminal amino acid, enabling the controlled and sequential addition of amino acids to the growing peptide chain .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change due to factors such as the compound’s stability and degradation. The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCRSYTJCARCY-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)

![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)

![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)

![3-(5-Methyl-2-{[(4-nitrophenyl)sulfonyl]amino}phenyl)hydroquinoxalin-2-one](/img/structure/B2983616.png)

![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)

![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![Ethyl 1-(tert-butyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2983627.png)